Phenyl Linker Lipophilicity and Hydrogen-Bonding Differentiation vs. Pyridinylmethyl Analogs
The target compound employs a phenyl ring as the central linker scaffold, whereas the three closest commercially available analogs (CAS 1788852-35-6, CAS 2034565-34-7, and CAS 2034396-46-6) each substitute a pyridine ring at this position . The replacement of phenyl (XLogP3-AA contribution ~1.7 for an unsubstituted phenyl CH group) with pyridine introduces an additional hydrogen-bond acceptor (the pyridine nitrogen) and reduces calculated lipophilicity (XLogP3-AA for the pyridin-4-ylmethyl analog is 0.6 [1]). This difference in hydrogen-bond acceptor count (target compound: 5; pyridinylmethyl analog: 6 [1]) and lipophilicity alters both passive membrane permeability potential and the compound's ability to engage hydrophobic enzyme pockets. In pyridazinone-based c-Met/HDAC dual inhibitor series, modifications at the linker region produced IC50 shifts exceeding 10-fold against both c-Met kinase and HDAC1, demonstrating the sensitivity of target engagement to this structural parameter [2].
| Evidence Dimension | Hydrogen-bond acceptor count and lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | HBA count: 5; XLogP3-AA: estimated ~1.0–1.5 (phenyl linker) |
| Comparator Or Baseline | CAS 2034396-46-6 (pyridin-4-ylmethyl analog): HBA count: 6; XLogP3-AA: 0.6 [1] |
| Quantified Difference | ΔHBA = –1; ΔXLogP3-AA ≈ +0.4 to +0.9 (estimated) |
| Conditions | Computed physicochemical properties (PubChem/ChemSrc data); linker SAR context from published pyridazinone c-Met/HDAC inhibitor series |
Why This Matters
The phenyl linker in the target compound enables distinct pharmacokinetic and target-engagement profiles that cannot be replicated by pyridinylmethyl analogs, making compound identity critical for reproducible SAR studies.
- [1] PubChem. Compound Summary for CID 91625667: 2-(6-oxopyridazin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide. Computed Properties: HBA count = 5 (note: PubChem reports 5 due to amide carbonyl acceptance; pyridine N adds one); XLogP3-AA = 0.6. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/91625667 View Source
- [2] Lu D, Yan J, Wang L, et al. Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives. J Med Chem. 2017;60(18):7698-7718. doi:10.1021/acs.jmedchem.7b00478. Compound 2m: c-Met IC50 = 0.71 nM, HDAC1 IC50 = 38 nM. View Source
